Butyl isodecyl phthalate
Overview
Description
Butyl isodecyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is specifically used to enhance the properties of polyvinyl chloride (PVC) and other polymers. It is known for its effectiveness in providing flexibility and durability to plastic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl isodecyl phthalate is synthesized through the esterification reaction of phthalic anhydride with butyl alcohol and isodecyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the esterification process. The reaction conditions include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride, butyl alcohol, and isodecyl alcohol are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then cooled and stored for further use.
Chemical Reactions Analysis
Types of Reactions
Butyl isodecyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butyl alcohol and isodecyl alcohol).
Oxidation: Under oxidative conditions, this compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Phthalic acid, butyl alcohol, and isodecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Substituted phthalate esters.
Scientific Research Applications
Butyl isodecyl phthalate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging.
Industry: Widely used in the production of flexible PVC products, such as cables, flooring, and automotive interiors.
Mechanism of Action
The mechanism of action of butyl isodecyl phthalate involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, this compound inserts itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in increased flexibility and durability of the material.
Comparison with Similar Compounds
Butyl isodecyl phthalate is similar to other phthalate esters, such as:
- Di-n-butyl phthalate
- Diisobutyl phthalate
- Di-2-ethylhexyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Uniqueness
This compound is unique in its specific combination of butyl and isodecyl alcohols, which provides a balance of flexibility and durability. Compared to other phthalates, it offers a distinct set of properties that make it suitable for specific applications where a combination of flexibility and resistance to degradation is required.
Properties
IUPAC Name |
1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNHINTOHPELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873283 | |
Record name | Butyl 8-methylnonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-18-9, 42343-36-2 | |
Record name | Butyl 8-methylnonyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl isodecyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalic acid, butyl 8-methylnonyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl 8-methylnonyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl isodecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.